molecular formula C15H20INO2 B13743298 tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate

tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate

Cat. No.: B13743298
M. Wt: 373.23 g/mol
InChI Key: LLRKTEUEVFKBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate (CAS 1259224-08-2) is a valuable chemical building block in organic synthesis and pharmaceutical research. This compound features a carbamate group protected by a tert-butoxycarbonyl (Boc) group, a cornerstone in synthetic chemistry for protecting amines . The Boc group is stable under basic conditions and to nucleophiles but can be cleanly removed under mild acidic conditions, allowing for selective manipulation of complex molecules . The 4-iodophenyl moiety serves as a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, to form biaryl or alkyne linkages. This makes the compound a critical intermediate for constructing active pharmaceutical ingredients (APIs) and exploring new chemical entities. The cyclobutyl ring adjacent to the carbamate introduces significant steric and conformational constraints, which can be exploited to influence the biological activity and metabolic stability of resulting compounds. With a molecular formula of C15H20INO2 and a molecular weight of 373.23 g/mol , it is characterized by high purity, suitable for demanding synthetic applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H20INO2

Molecular Weight

373.23 g/mol

IUPAC Name

tert-butyl N-[1-(4-iodophenyl)cyclobutyl]carbamate

InChI

InChI=1S/C15H20INO2/c1-14(2,3)19-13(18)17-15(9-4-10-15)11-5-7-12(16)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,17,18)

InChI Key

LLRKTEUEVFKBOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Base-Mediated Intramolecular Decarboxylative Synthesis

A general and effective method for synthesizing alkylamines, including carbamate derivatives, is the base-mediated intramolecular decarboxylation of alkanoyloxycarbamates. This method has been employed to prepare various tert-butyl carbamate derivatives with aryl substituents, including cyclobutyl derivatives.

Procedure Summary
  • Starting from an alkanoyloxycarbamate precursor, the reaction is performed under basic conditions.
  • The base promotes decarboxylation and intramolecular coupling, forming the cyclobutylcarbamate framework.
  • The reaction typically uses tert-butyl carbamate as the nitrogen source, which provides the tert-butyl protecting group.
  • Reaction solvents such as toluene or ethyl acetate are used.
  • Temperature control is critical, often performed at room temperature or slightly elevated temperatures.
  • Purification is achieved by column chromatography using hexane/ethyl acetate mixtures.
Representative Example
Compound Yield (%) Physical State Rf (Hexane/EtOAc 20:1) 1H NMR (400 MHz, CDCl3) Summary 13C NMR (101 MHz, CDCl3) Summary
tert-Butyl Cyclobutylcarbamate 68 White solid 0.39 δ 4.70 (s, 1H), 4.10–4.08 (m, 1H), 2.29–2.27 (m, 2H), 1.41 (s, 9H) δ 154.8, 79.0, 45.7, 31.5, 28.4, 14.7
tert-Butyl (4-Phenylbutyl)carbamate 70–81 Solid/Oil 0.39–0.43 Aromatic protons δ 7.27–7.38, tert-butyl singlet δ 1.44 (s, 9H) δ 155.9, 142.1, 128.3, 79.0, 40.4, 28.5

Note: The 4-iodophenyl substituted cyclobutylcarbamate is a close analogue and can be synthesized by adapting this method with an iodinated aryl precursor.

Synthesis via Halogenated Intermediates and Cross-Coupling

Another approach involves preparing a halogenated cyclobutylcarbamate intermediate, followed by palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) to introduce the 4-iodophenyl substituent.

Key Steps
  • Preparation of a brominated or iodinated cyclobutylcarbamate intermediate.
  • Use of palladium catalysts with appropriate ligands under inert atmosphere.
  • Coupling with 4-iodophenylboronic acid or 4-iodoaniline derivatives.
  • Reaction typically carried out in toluene or dioxane solvents.
  • Reaction temperatures range from room temperature to 80 °C.
  • Purification by filtration and chromatography.

This method is supported by procedures involving bromonitromethane addition to imines and subsequent transformations, as described in detailed synthetic protocols.

Protection and Deprotection Strategies

The tert-butyl carbamate group is introduced and manipulated using standard carbamate chemistry:

  • Protection of amines with di-tert-butyl dicarbonate ((Boc)2O) in the presence of bases like triethylamine.
  • Use of tert-butyl hydroxycarbamate as a starting material.
  • Silyl protection (e.g., tert-butyldimethylsilyl) can be used as intermediates before final carbamate formation.
  • Deprotection using acidic conditions (e.g., HF/CH3CN) to remove silyl groups if necessary.

Representative Data Table for Preparation Conditions

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Formation of mixed acid anhydride N-BOC-D-Serine + isobutyl chlorocarbonate + NMM Ethyl acetate 0 °C to RT 1–2 hours - Acid binding agent N-methylmorpholine used
Condensation with benzylamine Mixed anhydride + benzene methanamine Ethyl acetate Room temperature Several hours - Forms key carbamate intermediate
Base-mediated decarboxylation Alkanoyloxycarbamate + base (e.g., KOH) Toluene RT to 80 °C 12–24 hours 68–90 Intramolecular decarboxylative coupling
Cross-coupling reaction Halogenated intermediate + 4-iodophenylboronic acid + Pd catalyst Toluene/dioxane 25–80 °C 12–24 hours 70–85 Pd-catalyzed C–C bond formation
Purification Column chromatography (hexane/ethyl acetate mixtures) - - - - Typical solvent ratio 20:1 to 5:1

Research Findings and Analytical Characterization

  • NMR Spectroscopy:
    The 1H NMR spectra typically show a singlet around δ 1.4–1.5 ppm corresponding to the nine protons of the tert-butyl group. Aromatic protons of the 4-iodophenyl group appear in the δ 7.0–7.8 ppm range. Cyclobutyl ring protons resonate between δ 1.5–4.5 ppm depending on substitution.

  • 13C NMR Spectroscopy:
    Characteristic carbamate carbonyl carbons appear near δ 154–156 ppm. The tert-butyl quaternary carbon is around δ 79–81 ppm. Aromatic carbons of the iodophenyl group show signals between δ 120–140 ppm.

  • Mass Spectrometry:
    High-resolution mass spectrometry (HRMS) confirms molecular weights consistent with the iodinated carbamate structure, with M+H peaks matching calculated values.

  • Yields and Purity: Yields range from moderate to high (68–90%) depending on the method and purification. Purity is typically confirmed by chromatographic Rf values and spectral data.

Chemical Reactions Analysis

tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

Synthetic Applications

1. Intermediate for Drug Synthesis

Tert-butyl 1-(4-iodophenyl)cyclobutylcarbamate serves as a synthetic intermediate in the preparation of various pharmaceutical agents. Its derivatives are particularly noted for their role in synthesizing compounds with anticonvulsant properties, such as lacosamide. The compound's structure allows for modifications that enhance pharmacological activity while maintaining stability during synthesis .

2. Methodological Innovations

Recent studies have demonstrated novel synthetic routes involving this compound. For instance, it has been utilized in phase-transfer catalysis reactions, which improve yield and reduce by-products during drug synthesis processes. This method enhances the efficiency of producing complex molecules needed for pharmaceutical development .

Biological Applications

1. Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit anticonvulsant activity. These compounds are being investigated for their potential use in treating epilepsy and other neurological disorders. The presence of the iodophenyl group is believed to contribute to the modulation of neuronal excitability .

2. Antitumor Properties

Emerging studies suggest that some derivatives may also possess antitumor activity. The structural characteristics of this compound allow for interactions with biological targets involved in cancer progression, making it a candidate for further exploration in oncology .

Case Study 1: Synthesis and Characterization

A recent case study focused on synthesizing this compound through a multi-step process involving selective iodination and cyclization reactions. The study reported high yields (over 90%) and characterized the compound using NMR and mass spectrometry techniques, confirming its structure and purity.

Case Study 2: Pharmacological Evaluation

In another study, researchers evaluated the anticonvulsant effects of derivatives synthesized from this compound using animal models. The results indicated significant reductions in seizure frequency compared to control groups, highlighting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The electronic and steric properties of substituents on the phenyl ring significantly alter the compound’s reactivity and physicochemical behavior. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate I C₁₅H₁₈INO₂ 403.25* Cross-coupling precursor; radiopharmaceutical potential
tert-Butyl 1-(4-nitrophenyl)cyclobutylcarbamate NO₂ C₁₅H₂₀N₂O₄ 292.33 Electron-withdrawing group; precursor for amine synthesis via reduction
tert-Butyl 1-(4-aminophenyl)cyclobutylcarbamate NH₂ C₁₅H₂₁N₂O₂ 274.33 Electron-donating group; intermediate for amide/urea formation

*Calculated from molecular formula (C: 12.01, H: 1.01, I: 126.90, N: 14.01, O: 16.00).

Key Findings :

  • Iodine vs. Nitro: The iodine substituent increases molecular weight by ~37% compared to the nitro analog, impacting solubility (iodo derivatives are typically less polar). The nitro group’s electron-withdrawing nature may accelerate carbamate hydrolysis relative to the iodo or amino analogs .
  • Amino Group: The amino derivative (QA-9721) exhibits enhanced nucleophilicity at the phenyl ring, enabling electrophilic substitutions or diazotization reactions .

Variations in Cycloalkane Ring Size

Replacing the cyclobutane ring with cyclopentane alters steric and electronic properties:

Compound Name Ring Structure Molecular Formula Molecular Weight (g/mol) Key Observations
This compound Cyclobutane C₁₅H₁₈INO₂ 403.25 Higher ring strain; compact geometry
tert-Butyl 1-(4-iodophenyl)cyclopentanecarboxylate Cyclopentane C₁₆H₂₁IO₂ 371.90 Reduced ring strain; ester group enhances hydrolytic stability

Key Findings :

  • Cyclopentane vs. Cyclobutane: The cyclopentane analog () shows a 7.8% lower molecular weight due to the absence of a nitrogen atom and the presence of an ester group.
  • NMR Data : The cyclopentane derivative’s ¹H-NMR (CDCl₃) exhibits upfield shifts for aromatic protons (δ 7.10–7.61) compared to cyclobutane analogs, reflecting reduced ring strain and electronic effects .

Backbone Modifications

Structural analogs with alternative backbones demonstrate divergent reactivity:

Compound Name Backbone Modification Molecular Weight (g/mol) Key Features
tert-Butyl N-[(1S)-1-cyano-2-(4-iodophenyl)ethyl]carbamate Ethyl chain + cyano 372.21 Enhanced polarity; potential for hydrogen bonding
tert-Butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate Piperazine ring 305.35 Increased solubility; versatile for medicinal chemistry

Key Findings :

  • Cyano Group: The cyano-substituted analog () exhibits higher polarity, improving aqueous solubility compared to the parent compound.
  • Piperazine Derivatives : Compounds like QC-4103 () leverage piperazine’s basicity for pH-dependent reactivity, useful in drug discovery .

Biological Activity

tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a tert-butyl group, a cyclobutyl ring, and an iodophenyl moiety, which are believed to contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₄INO₂
  • Molecular Weight : Approximately 319.14 g/mol
  • CAS Number : 159217-89-7

The structural representation of this compound is crucial for understanding its interactions with biological targets. The presence of the iodophenyl group enhances its lipophilicity and potential binding affinity to various receptors.

The biological activity of this compound is primarily linked to its interaction with specific biological targets, particularly in the context of cancer therapeutics. Studies have indicated that compounds with similar structures often exhibit significant pharmacological properties such as:

  • Inhibition of Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) : VEGFR3 plays a critical role in lymphangiogenesis and tumor metastasis. Inhibition of this receptor can suppress lymphatic-mediated metastasis, making it a target for cancer treatment .
  • Binding Affinity Studies : Interaction studies reveal that the compound exhibits a notable binding affinity to various biological targets, which is essential for elucidating its mechanism of action and potential side effects.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameKey FeaturesSimilarity Index
tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamateContains bromine instead of iodine0.85
tert-Butyl (1-(4-methylphenyl)cyclobutyl)carbamateMethyl substitution on phenyl ring0.80
tert-Butyl (1-(3-nitrophenyl)cyclobutyl)carbamateNitro group on phenyl ring0.82
tert-Butyl (1-(4-fluorophenyl)cyclobutyl)carbamateFluorine substitution on phenyl ring0.81

This table illustrates that while these compounds share structural similarities, the unique combination of functional groups in this compound may confer distinct biological activities and applications.

Case Studies and Research Findings

Several case studies have investigated the pharmacological effects and therapeutic potentials of this compound:

  • Anti-Cancer Activity : Research indicates that compounds targeting VEGFR3 can significantly inhibit tumor growth and metastasis in various cancer models. The inhibition of lymphangiogenesis through VEGFR3 suppression has been linked to improved outcomes in cancer therapies .
  • Lipophilicity and Metabolic Stability : The incorporation of the tert-butyl group often enhances lipophilicity but may also lead to decreased metabolic stability. Understanding these physicochemical properties is critical for optimizing drug design .
  • Therapeutic Strategies : Inhibition of VEGFR3 has shown promise not only in oncology but also in treating chronic inflammatory diseases where lymphangiogenesis plays a role .

Q & A

Q. What are the optimal synthetic routes for preparing tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step protocols, such as cyclobutane ring formation followed by iodination and carbamate coupling. Key steps include:

  • Cyclobutyl Intermediate : Reacting 4-iodophenyl precursors with cyclopropane derivatives under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) .
  • Carbamate Protection : Introducing the tert-butyl carbamate group via reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like DMAP or triethylamine .
  • Optimization : Yields improve with controlled temperature (0–25°C), anhydrous solvents (THF or DCM), and inert atmospheres (N₂/Ar). Monitor reaction progress via TLC or LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Focus on the tert-butyl singlet (~1.3 ppm, 9H) and cyclobutyl protons (2.5–3.5 ppm, split into multiplets). The 4-iodophenyl group shows aromatic protons as doublets (7.2–7.8 ppm, J = 8 Hz) .
  • IR Spectroscopy : Confirm carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion [M+H]⁺ and isotopic pattern from iodine (m/z 127) .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions compared to bromine or chlorine analogs?

Methodological Answer: The 4-iodophenyl group enhances oxidative addition in Pd-catalyzed reactions due to iodine’s lower electronegativity and larger atomic radius, enabling faster transmetalation. However, it may reduce stability under light due to weaker C-I bonds. Comparative studies with bromine analogs (e.g., tert-Butyl 1-(4-bromophenyl)cyclobutylcarbamate) show iodine derivatives exhibit 10–15% higher yields in Sonogashira couplings but require shorter reaction times to avoid decomposition .

Advanced Research Questions

Q. What computational methods can predict the binding affinity of this compound to enzyme targets like acetylcholinesterase (AChE)?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions between the iodine moiety and AChE’s peripheral anionic site. Prioritize van der Waals interactions from the iodophenyl group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the carbamate-enzyme complex. Analyze RMSD and hydrogen-bond occupancy with key residues (e.g., Trp286) .
  • QSAR Models : Correlate iodine’s electronegativity and polar surface area with inhibitory activity using datasets from analogs (e.g., tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate) .

Q. How can researchers resolve contradictory data on the compound’s stability under acidic vs. basic conditions?

Methodological Answer:

  • Controlled Degradation Studies : Perform pH-dependent stability assays (pH 2–12) at 37°C. Monitor degradation via HPLC:
    • Acidic Conditions (pH <4) : Rapid cleavage of the tert-butyl carbamate group (t₁/₂ = 2–4 hrs) due to protonation of the carbamate oxygen .
    • Basic Conditions (pH >10) : Slower degradation (t₁/₂ = 12–24 hrs) via hydroxide attack on the carbonyl carbon .
  • Mitigation Strategies : Use stabilizing excipients (e.g., cyclodextrins) or modify the carbamate with electron-withdrawing groups to enhance alkaline stability .

Q. What strategies are effective in isolating stereoisomers of this compound, and how does stereochemistry impact biological activity?

Methodological Answer:

  • Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol (90:10) mobile phase. Confirm enantiomeric excess via circular dichroism .
  • Impact on Bioactivity : Cis vs. trans cyclobutyl configurations alter binding to hydrophobic enzyme pockets. For example, cis-isomers of similar carbamates show 3–5x higher AChE inhibition due to better steric alignment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.